molecular formula C7H8INO B13093797 (2-Amino-4-iodophenyl)methanol CAS No. 1260903-21-6

(2-Amino-4-iodophenyl)methanol

Cat. No.: B13093797
CAS No.: 1260903-21-6
M. Wt: 249.05 g/mol
InChI Key: WRPDTVXVPSNORZ-UHFFFAOYSA-N
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Description

(2-Amino-4-iodophenyl)methanol is an organic compound with the molecular formula C7H8INO It is a derivative of phenol, where the phenyl ring is substituted with an amino group at the 2-position, an iodine atom at the 4-position, and a hydroxymethyl group at the benzylic position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4-iodophenyl)methanol typically involves the iodination of 2-aminophenylmethanol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in a solvent like acetic acid or ethanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4-iodophenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-Amino-4-iodophenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Amino-4-iodophenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The amino group can form hydrogen bonds, while the hydroxymethyl group can increase solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Amino-4-iodophenyl)methanol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine can enhance interactions with biological targets and improve the compound’s overall efficacy in various applications .

Properties

CAS No.

1260903-21-6

Molecular Formula

C7H8INO

Molecular Weight

249.05 g/mol

IUPAC Name

(2-amino-4-iodophenyl)methanol

InChI

InChI=1S/C7H8INO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4,9H2

InChI Key

WRPDTVXVPSNORZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)N)CO

Origin of Product

United States

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